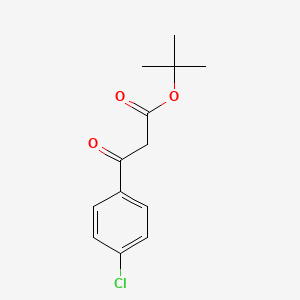

Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIALLSIWUOHQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) facilitates enolate generation at -78°C.

-

Ester Reactivity : Tert-butyl acetate’s steric bulk necessitates prolonged reaction times (12–24 hours) compared to ethyl esters.

-

Workup : Acidic quenching (e.g., HCl) followed by extraction with toluene or dichloromethane yields the crude product. Purification via silica gel chromatography or recrystallization from n-hexane improves purity.

Example Protocol

-

4-Chloroacetophenone (10 mmol) and tert-butyl acetate (12 mmol) are combined in THF under nitrogen.

-

LDA (12 mmol) is added dropwise at -78°C, stirred for 24 hours, then quenched with 1M HCl.

Transesterification of Ethyl 3-(4-Chlorophenyl)-3-Oxopropanoate

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, synthesized via Claisen condensation of 4-chloroacetophenone and diethyl carbonate, undergoes transesterification with tert-butanol to yield the target compound.

Catalytic Systems

-

Acid-Catalyzed : p-Toluenesulfonic acid (PTSA) in refluxing toluene (110°C, 8 hours) achieves 80–85% conversion.

-

Enzymatic : Lipase B from Candida antarctica (CAL-B) in tert-butanol at 50°C (24 hours) offers a greener alternative with comparable yields.

Optimization Insights

-

Excess tert-butanol (5:1 molar ratio) drives equilibrium toward the tert-butyl ester.

-

Molecular sieves (4Å) enhance yield by removing ethanol byproduct.

Esterification of 3-(4-Chlorophenyl)-3-Oxopropanoic Acid

This two-step method involves synthesizing the β-keto acid followed by esterification with tert-butanol.

Step 1: Synthesis of 3-(4-Chlorophenyl)-3-Oxopropanoic Acid

Step 2: Esterification

-

Acid Chloride Route : The β-keto acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with tert-butanol in dichloromethane (0°C, 2 hours).

-

Coupling Reagents : Dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in THF facilitate direct esterification (24 hours, 25°C).

Key Data

| Parameter | Acid Chloride Route | DCC/DMAP Route |

|---|---|---|

| Yield | 78% | 82% |

| Reaction Time | 4 hours | 24 hours |

| Purity (HPLC) | 95% | 98% |

Catalytic Synthesis via Diketene and Tert-Butanol

Adapting methods from cephalosporin intermediate synthesis, tert-butyl alcohol reacts with diketene in the presence of 4-(dimethylamino)pyridine (DMAP) to form tert-butyl acetoacetate. Subsequent Friedel-Crafts acylation introduces the 4-chlorophenyl group.

Process Details

-

Diketene Reaction : Tert-butanol (1.2 eq) and diketene (1 eq) in toluene with DMAP (0.01 eq) at 25°C (2 hours) yield tert-butyl acetoacetate.

-

Friedel-Crafts Acylation : Aluminum chloride (AlCl₃) catalyzes the reaction between tert-butyl acetoacetate and chlorobenzene at 80°C (6 hours).

Challenges

-

Low regioselectivity in Friedel-Crafts step necessitates careful monitoring.

Comparison of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Claisen Condensation | 65–70 | 90–95 | Direct one-pot synthesis | Long reaction time |

| Transesterification | 80–85 | 95–98 | Utilizes commercially available ethyl ester | Requires excess tert-butanol |

| Acid Chloride Esterification | 78 | 95 | High purity | Multi-step process |

| Diketene/Friedel-Crafts | 60 | 85 | Scalable | Low regioselectivity |

Industrial-Scale Considerations

-

Cost Efficiency : Transesterification and Claisen methods are preferred for large-scale production due to lower catalyst costs.

-

Purification : Recrystallization from n-heptane or n-hexane ensures >99% purity for pharmaceutical applications.

-

Environmental Impact : Enzymatic transesterification reduces waste compared to acid-catalyzed routes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate can undergo several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(4-chlorophenyl)-3-oxopropanoic acid and tert-butyl alcohol.

Reduction: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine (TEA) or pyridine to facilitate the reaction.

Major Products Formed

Hydrolysis: 3-(4-chlorophenyl)-3-oxopropanoic acid and tert-butyl alcohol.

Reduction: 3-(4-chlorophenyl)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- Drug Development: The compound is explored as a building block for synthesizing pharmaceuticals, particularly those targeting inflammatory diseases and cancer. Its structure allows for modifications that can enhance pharmacokinetic properties, such as solubility and bioavailability.

- Biological Activity: Studies indicate that the presence of the chlorophenyl group can influence the compound's interaction with biological targets, potentially leading to improved therapeutic efficacy.

2. Organic Synthesis:

- Intermediate in Reactions: Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate serves as a versatile intermediate in various organic reactions, including oxidation and reduction processes. It can be transformed into other valuable compounds, such as carboxylic acids or alcohols.

- Nucleophilic Substitution: The chlorophenyl moiety allows for nucleophilic substitution reactions, making it useful in synthesizing more complex organic molecules.

Industrial Applications

1. Specialty Chemicals Production:

- The compound is utilized in the production of specialty chemicals due to its stability and reactivity. It plays a role in manufacturing polymers and advanced materials, contributing to various industrial applications.

2. Agrochemicals:

- This compound is also investigated for its potential use in agrochemical formulations, where it may serve as an active ingredient or an intermediate in the synthesis of pesticides and herbicides.

Case Study 1: Pharmaceutical Development

A research team explored the synthesis of novel anti-inflammatory agents using this compound as a starting material. The study demonstrated that derivatives synthesized from this compound exhibited significant inhibition of inflammatory markers in vitro, highlighting its potential therapeutic applications.

Case Study 2: Organic Synthesis Innovations

In a recent study on organic synthesis methodologies, researchers utilized this compound to develop a new synthetic route for complex polycyclic compounds. The findings indicated that this compound could facilitate the formation of multiple bond types, showcasing its versatility in synthetic chemistry.

Mechanism of Action

The mechanism by which tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate exerts its effects depends on the specific context of its application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or receptors, leading to the formation of specific products or the modulation of biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-(4-Chlorobenzyl)-3-cyclopropyl-3-oxopropanoate (4bn)

- Structure : Replaces tert-butyl with ethyl ester and introduces a cyclopropyl group and 4-chlorobenzyl moiety.

- The cyclopropyl group adds rigidity, which may influence conformational stability in reactions.

- Synthesis : Uses DIPEA and LiCl in THF, highlighting common methods for ester activation .

Tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate (6)

- Structure: Substitutes 4-chlorophenyl with 2-cyanopyridinyl.

- Properties: The cyano group enhances electrophilicity at the keto position, accelerating nucleophilic attacks. The pyridine ring introduces aromatic nitrogen, enabling coordination in metal-catalyzed reactions.

- Synthesis : Condensation with tert-butyl acetate under basic conditions, mirroring methods for the target compound .

Methyl 3-(4-chlorophenyl)-3-oxopropanoate

- Structure : Replaces tert-butyl with methyl ester.

- Properties : Lower lipophilicity and reduced steric protection compared to tert-butyl, making it more prone to hydrolysis. Retains the 4-chlorophenyl group’s electronic effects.

- Applications : Used in organic synthesis where milder ester stability suffices .

Tert-butyl 3-(4-fluorophenyl)-3-oxopropanoate

- Structure : Substitutes chlorine with fluorine.

- Properties : Fluorine’s higher electronegativity increases electron-withdrawing effects, but its smaller size reduces steric hindrance. This may alter reactivity in substitution reactions .

Physicochemical Properties

| Compound | Ester Group | Aryl Substituent | Lipophilicity (LogP)* | Hydrolysis Stability | Key Reactivity |

|---|---|---|---|---|---|

| Tert-butyl 3-(4-chlorophenyl)-3-oxo | Tert-butyl | 4-Chlorophenyl | High (~3.5) | High | Electrophilic keto group |

| Ethyl 2-(4-chlorobenzyl)-3-cyclopropyl | Ethyl | 4-Chlorobenzyl | Moderate (~2.8) | Moderate | Cyclopropane ring strain |

| Methyl 3-(4-chlorophenyl)-3-oxo | Methyl | 4-Chlorophenyl | Low (~1.9) | Low | Rapid keto-enol tautomerism |

| Tert-butyl 3-(4-fluorophenyl)-3-oxo | Tert-butyl | 4-Fluorophenyl | High (~3.2) | High | Enhanced electrophilicity |

*Estimated based on group contributions.

Biological Activity

Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a tert-butyl group, a chlorophenyl moiety, and a keto functional group. The presence of the chlorine atom on the phenyl ring significantly influences its biological properties, enhancing lipophilicity and potentially altering its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects by:

- Inhibiting Enzymatic Activity : It can inhibit enzymes involved in various metabolic pathways, which may lead to altered cellular functions.

- Modulating Receptor Activity : The chlorophenyl group may enhance binding affinity to receptors related to inflammatory and cancer pathways, leading to therapeutic effects.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : The compound has been evaluated for its potential in reducing inflammation, which is crucial in various chronic diseases.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

Research Findings

Several studies have explored the biological activity of this compound:

-

In Vitro Studies :

- A study evaluated the compound's efficacy against breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) and demonstrated significant anticancer activity compared to controls .

- Another investigation into its anti-inflammatory properties showed that it effectively reduced pro-inflammatory cytokine levels in vitro .

- In Vivo Studies :

Comparison with Related Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, anticancer |

| Tert-butyl 3-(4-fluorophenyl)-3-oxopropanoate | Structure | Enhanced stability and activity due to fluorine substitution |

| Tert-butyl 3-(4-bromophenyl)-3-oxopropanoate | Structure | Similar activity but less potency compared to chlorinated analog |

Case Studies

- Case Study: Anticancer Activity :

- Case Study: Anti-inflammatory Effects :

Q & A

Q. What are the key considerations in designing a synthesis protocol for Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate to ensure high yield and purity?

- Methodological Answer: Synthesis requires precise control of reaction parameters:

- Temperature: Maintain reflux conditions (~80–100°C) to ensure complete conversion .

- Solvent Choice: Use polar aprotic solvents (e.g., DMF or THF) for nucleophilic substitutions .

- Reaction Time: Monitor via thin-layer chromatography (TLC) to terminate reactions at optimal conversion .

- Purification: Employ flash column chromatography to isolate the product, followed by recrystallization for enhanced purity .

- Validation: Confirm structure and purity using -NMR, -NMR, and IR spectroscopy .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at ~7.3–7.5 ppm). -NMR confirms carbonyl (C=O) and ester (C-O) groups .

- Infrared (IR) Spectroscopy: Detects ketone (1700–1750 cm) and ester (1250–1300 cm) functional groups .

- Thin-Layer Chromatography (TLC): Tracks reaction progress using silica gel plates and UV visualization .

Q. How should researchers assess the stability of this compound under different storage conditions?

- Methodological Answer:

- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C), UV light, and humidity for 4–8 weeks. Monitor degradation via HPLC .

- Storage Recommendations: Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer:

- Electronic Effects: The electron-withdrawing 4-chlorophenyl group increases electrophilicity at the ketone, enhancing reactivity toward nucleophiles (e.g., Grignard reagents). Compare with bromophenyl analogs (stronger electron withdrawal) to assess rate differences .

- Steric Effects: The tert-butyl group hinders nucleophilic attack at the β-keto position. Use kinetic studies (e.g., variable-temperature NMR) to quantify steric contributions .

- DFT Calculations: Model transition states to predict regioselectivity in substitution reactions .

Q. What strategies can resolve discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer:

- Assay Standardization: Replicate studies under identical conditions (pH, temperature, cell lines) to isolate compound-specific effects .

- Purity Validation: Use HPLC-MS to confirm >95% purity and rule out impurities as confounding factors .

- Meta-Analysis: Apply statistical tools (e.g., hierarchical clustering) to identify outliers in pharmacological datasets .

Q. What role does this compound serve as an intermediate in multi-step syntheses?

- Methodological Answer:

- Ketone Reduction: Convert the β-keto ester to a β-hydroxy ester using NaBH/MeOH, a key step in prostaglandin synthesis .

- Nucleophilic Substitution: Replace the chlorine atom with azide or thiocyanate groups for click chemistry applications .

- Cross-Coupling Reactions: Use Pd-catalyzed Suzuki-Miyaura reactions to functionalize the aryl ring .

Q. How can computational models predict the regioselectivity of reactions involving this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvolysis in aqueous vs. nonpolar media) .

- Docking Studies: Predict binding affinities for target proteins in drug design workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.